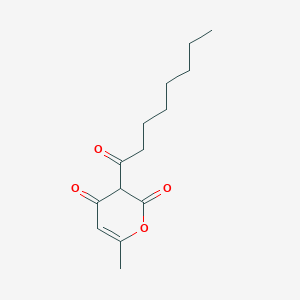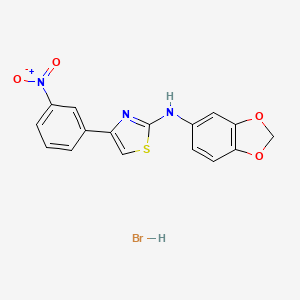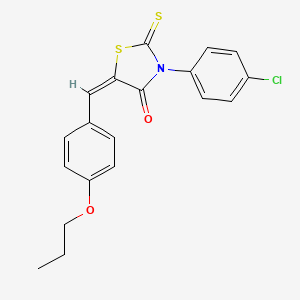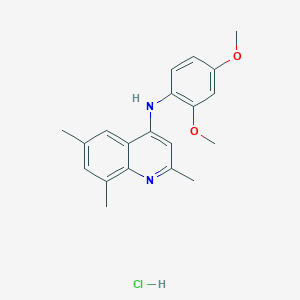
6-methyl-3-octanoyl-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-octanoyl-2H-pyran-2,4(3H)-dione, also known as 3-octanoyl-6-methyl-2H-pyran-2,4-dione or simply MOMD, is a chemical compound that belongs to the family of pyranones. It has gained significant attention among researchers due to its potential applications in various fields, including pharmaceuticals, food, and agriculture.
Aplicaciones Científicas De Investigación
MOMD has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and agriculture. In the pharmaceutical industry, MOMD has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been shown to have anti-inflammatory and antioxidant properties. In the food industry, MOMD has been used as a flavoring agent due to its pleasant aroma and taste. In agriculture, MOMD has been used as a plant growth regulator to enhance crop yield and quality.
Mecanismo De Acción
The mechanism of action of MOMD is complex and varies depending on the application. In the pharmaceutical industry, MOMD has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses by interfering with viral RNA synthesis. In the food industry, MOMD acts as a flavor enhancer by interacting with taste receptors in the mouth. In agriculture, MOMD acts as a plant growth regulator by regulating plant hormone levels and gene expression.
Biochemical and Physiological Effects:
MOMD has been shown to have various biochemical and physiological effects, including reducing oxidative stress, regulating immune function, and modulating gene expression. It has also been found to improve cognitive function and memory in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of MOMD in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOMD has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, MOMD has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for MOMD research, including exploring its potential as a drug candidate for various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve yield and purity. MOMD's potential applications in the food and agriculture industries also warrant further investigation. Overall, MOMD is a promising compound that has the potential to make significant contributions to various fields.
Métodos De Síntesis
MOMD can be synthesized through several methods, including the reaction of 6-methyl-3-pyruvoyl-2,4-dione with octanoic acid in the presence of a catalyst. Another method involves the reaction of 6-methyl-3-pyruvoyl-2,4-dione with octanal in the presence of a catalyst, followed by oxidation with potassium permanganate. The yield of MOMD can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reactants.
Propiedades
IUPAC Name |
6-methyl-3-octanoylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h9,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXPXTUPUYVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)C=C(OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-octanoylpyran-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)

![5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide](/img/structure/B5066339.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5066343.png)
![2-({[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5066355.png)


![1,5-dimethyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066372.png)

![N-(4-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5066405.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)